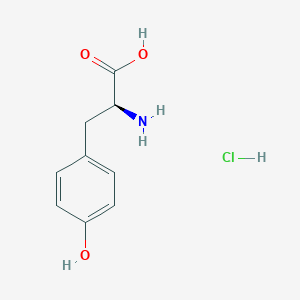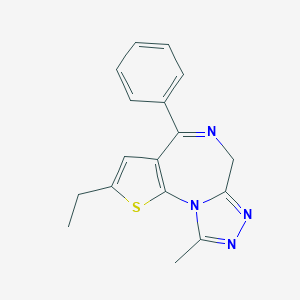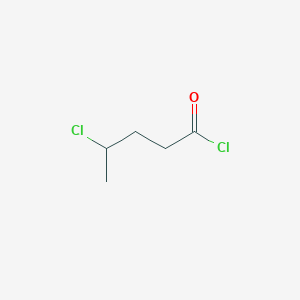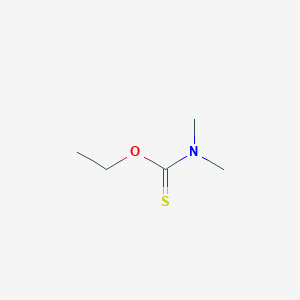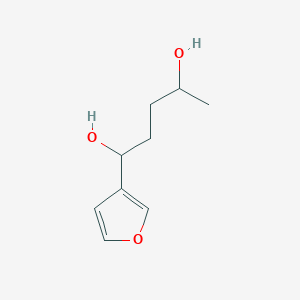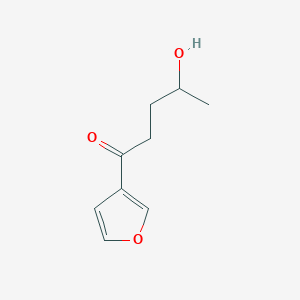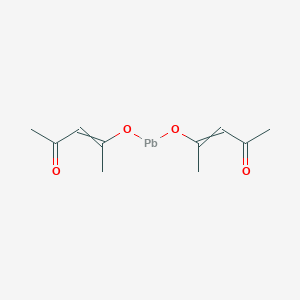
Bis(4-oxopent-2-en-2-yloxy)lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(4-oxopent-2-en-2-yloxy)lead is a useful research compound. Its molecular formula is C10H14O4Pb and its molecular weight is 405 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
One study focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system, exploring its application in OLEDs. This research demonstrates the potential of certain lead compounds in enhancing electronic and optical devices (Wang et al., 2001).
Structural Chemistry
Another study reported on the structures of bis-maltolato-zinc(II) and bis-3-hydroxy-1,2-dimethyl-4-pyridinonato–zinc(II) and –lead(II), using X-ray diffraction techniques. The research contributes to understanding the coordination chemistry of lead and other metals, which is fundamental for designing new materials and catalysts (Ahmed et al., 2000).
Polymer Science
Research on a novel lead-bis(4-Chloro-2-Methylphenoxy)-Acetate Polymeric Complex offers insights into the synthesis and structural characterization of lead-based polymers. These materials could have implications for material science, exploring the properties and applications of lead in new composite materials (Kruszyński et al., 2002).
Cancer Research
In the context of anti-cancer research, a study reports on the synthesis and anti-tumor properties of gold and silver carbene complexes. Although not directly related to Bis(4-oxopent-2-en-2-yloxy)lead, this research highlights the broader potential of metal compounds, including lead, in developing multi-targeted anti-cancer therapies (Iacopetta et al., 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(4-oxopent-2-en-2-yloxy)lead involves the reaction between lead acetate and 4-oxopent-2-en-2-ol followed by oxidation with hydrogen peroxide to form Bis(4-oxopent-2-en-2-yloxy)lead.", "Starting Materials": [ "Lead acetate", "4-oxopent-2-en-2-ol", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Mix lead acetate and 4-oxopent-2-en-2-ol in a 1:2 molar ratio in a reaction flask.", "Step 2: Heat the mixture to 80-90°C and stir for 2-3 hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash with water and ethanol to obtain the product Bis(4-oxopent-2-en-2-yloxy)lead.", "Step 4: Dissolve the product in acetic acid and add hydrogen peroxide dropwise while stirring.", "Step 5: Continue stirring for 30 minutes at room temperature.", "Step 6: Filter the resulting precipitate and wash with water and ethanol to obtain the final product Bis(4-oxopent-2-en-2-yloxy)lead." ] } | |
CAS No. |
15282-88-9 |
Molecular Formula |
C10H14O4Pb |
Molecular Weight |
405 g/mol |
IUPAC Name |
lead(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Pb/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
VJRBSSRKZYRKTG-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C |
SMILES |
CC(=CC(=O)C)O[Pb]OC(=CC(=O)C)C |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



